7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one

Medicinal Chemistry Cytochrome P450 Probe Design Structure-Activity Relationship

7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (CAS 859864-25-8) is a synthetic small molecule belonging to the coumarin (2H-chromen-2-one) class. The molecule features a 7-methoxy substituent on the benzopyranone core and a 4-aminomethyl side chain bearing an N-(2-methylphenyl) (o-tolyl) group.

Molecular Formula C18H17NO3
Molecular Weight 295.338
CAS No. 859864-25-8
Cat. No. B2518943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one
CAS859864-25-8
Molecular FormulaC18H17NO3
Molecular Weight295.338
Structural Identifiers
SMILESCC1=CC=CC=C1NCC2=CC(=O)OC3=C2C=CC(=C3)OC
InChIInChI=1S/C18H17NO3/c1-12-5-3-4-6-16(12)19-11-13-9-18(20)22-17-10-14(21-2)7-8-15(13)17/h3-10,19H,11H2,1-2H3
InChIKeyIDVHPLKTLLABGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline: 7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (CAS 859864-25-8) – Core Identity and Structural Classification


7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (CAS 859864-25-8) is a synthetic small molecule belonging to the coumarin (2H-chromen-2-one) class [1]. The molecule features a 7-methoxy substituent on the benzopyranone core and a 4-aminomethyl side chain bearing an N-(2-methylphenyl) (o-tolyl) group. This N-aryl substitution pattern distinguishes it from the widely used probe substrate 7-methoxy-4-(aminomethyl)-coumarin (MAMC) and places it within the broader family of chromen-2-one derivatives that have been investigated as monoamine neurotransmitter re-uptake inhibitors and fluorescent probes [2][3]. The compound is commercially catalogued as part of the InterBioScreen synthetic screening library (ID STOCK1N-50910), confirming its availability for high-throughput and fragment-based screening campaigns [1].

Why Generic Substitution Fails for 7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one in Research and Procurement


Substituting this compound with a generic coumarin scaffold—such as 4-methylumbelliferone, Coumarin 120, or even the unsubstituted parent MAMC—would eliminate the specific N-(2-methylphenyl) pharmacophore that governs both its lipophilicity profile and its potential interaction with biological targets. The o-tolyl group introduces a distinct steric and electronic environment at the 4-aminomethyl position, which is absent in N-alkyl MAMC analogs (e.g., N-methyl, N-ethyl, N-propyl derivatives) that have been shown to exhibit up to 100-fold differences in CYP2D6 affinity depending on N-substituent structure [1]. Furthermore, the computed LogD (pH 7.4) of 3.12 for this compound indicates substantially higher lipophilicity than that of common fluorescent coumarin probes (e.g., 4-methylumbelliferone, experimentally determined LogP ~1.8–2.2) [2][3]. These differences mean that procurement decisions based solely on the coumarin core—without accounting for the specific N-(2-methylphenyl) substitution—risk introducing uncontrolled variables in target engagement, metabolic stability, and cellular permeability.

Quantitative Evidence Guide: Measurable Differentiation of 7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (CAS 859864-25-8)


Structural Differentiation: N-(2-Methylphenyl) Substituent Versus Unsubstituted MAMC and N-Alkyl Analogs

The target compound incorporates an N-(2-methylphenyl) (o-tolyl) group at the 4-aminomethyl position of the 7-methoxy-coumarin scaffold, whereas the reference compound MAMC bears a free primary amine at this position [1]. Among the six N-alkyl MAMC analogs studied by Venhorst et al. (2000), increasing N-alkyl chain length produced up to a 100-fold decrease in Km values for CYP2D6-mediated O-demethylation, with the N-methyl analog yielding an approximately 3-fold improvement in fluorescence detection sensitivity compared to unsubstituted MAMC [2]. Although the o-tolyl analog was not included in that specific study, the bulky, electron-rich aromatic N-substituent in the target compound represents a categorically distinct chemotype from the linear alkyl series, with a computed LogD (pH 7.4) of 3.12 that exceeds that of the most lipophilic N-alkyl analog (N-propyl MAMC) by an estimated >0.5 log units based on additive fragment contributions [1][2].

Medicinal Chemistry Cytochrome P450 Probe Design Structure-Activity Relationship

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area Versus Common Fluorescent Coumarin Probes

The target compound has a computed LogP of 3.12 and a topological polar surface area (TPSA) of 47.56 Ų [1]. In comparison, the widely used fluorescent coumarin probe 4-methylumbelliferone (4-MU, CAS 90-33-5) has an experimentally determined LogP of 1.78–2.19 and a TPSA of 50.44 Ų [2][3]. The target compound is therefore approximately 0.9–1.3 log units more lipophilic than 4-MU, while maintaining a comparable polar surface area. This indicates enhanced membrane permeability potential without a significant penalty in hydrogen-bonding capacity.

Physicochemical Profiling Fluorescent Probe Selection Drug-likeness Assessment

CYP450 Metabolic Stability: Class-Level Evidence That N-Substitution of MAMC Profoundly Alters CYP2D6 Substrate Affinity

Although the o-tolyl analog has not been directly profiled, the systematic study by Venhorst et al. (2000) of six N-alkyl MAMC analogs provides class-level evidence that N-substitution at the 4-aminomethyl position profoundly affects CYP2D6 substrate kinetics [1]. In that study, elongating the N-alkyl chain from hydrogen (MAMC) to n-propyl decreased the Km for CYP2D6-mediated O-dealkylation by up to 100-fold, with Vmax/Km (catalytic efficiency) increasing by as much as 30-fold [1]. CYP1A2, by contrast, showed no significant change in Km upon N-alkylation, indicating that N-substitution can modulate P450 isoform selectivity [1]. The target compound, with its N-(2-methylphenyl) substituent, belongs to this same N-substituted MAMC structural class, suggesting that its metabolic fate and CYP450 interaction profile will differ substantially from that of unsubstituted MAMC and from simple N-alkyl analogs.

Drug Metabolism Cytochrome P450 2D6 High-Throughput Screening

Screening Library Provenance: Verified Availability in the InterBioScreen Synthetic Compound Collection

The target compound is catalogued in the InterBioScreen synthetic compound library under ID STOCK1N-50910 with a purity specification of ≥95% [1]. This library is utilized by academic screening centers and pharmaceutical discovery groups worldwide. In contrast, many structurally related N-substituted MAMC analogs (including the N-methyl, N-ethyl, N-propyl, N-isopropyl, N-butyl, and N-benzyl variants described by Venhorst et al.) were synthesized on a laboratory scale and are not routinely available from commercial vendors [2].

High-Throughput Screening Chemical Library Procurement Hit Discovery

Best-Fit Research and Industrial Application Scenarios for 7-Methoxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (CAS 859864-25-8)


Probe Development for CYP2D6 Active-Site Characterization

The compound serves as a structurally differentiated N-substituted MAMC analog for probing the CYP2D6 active site. Class-level evidence indicates that N-substitution can modulate Km by up to 100-fold, and the o-tolyl group introduces steric bulk and aromatic character absent from the N-alkyl series [1]. Researchers can use it in combination with the established MAMC O-demethylation fluorescence assay to map F120 and F483 residue contributions to substrate recognition, extending the work of Venhorst et al. (2000) and Keizers et al. (2006) beyond simple N-alkyl substituents [1][2].

Fluorescent Scaffold for Cellular Imaging with Enhanced Lipophilicity

With a computed LogP of 3.12—approximately 1 log unit higher than 4-methylumbelliferone—this compound may offer improved membrane permeability for intracellular fluorescence applications [3][4]. The 7-methoxy coumarin core retains fluorescent properties upon O-demethylation, making it a candidate for live-cell enzyme activity imaging where increased lipophilicity is needed to achieve sufficient intracellular concentrations.

Monoamine Neurotransmitter Re-uptake Inhibitor Screening

The chromen-2-one scaffold is claimed in patent WO2006035034A1 as a monoamine neurotransmitter re-uptake inhibitor chemotype [5]. The target compound, with its unique N-(2-methylphenyl) substitution, can be included as a diversity element in screening cascades targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, where subtle N-substituent changes have been shown to affect transporter subtype selectivity in related chemotypes.

Chemical Biology Tool for N-Substitution SAR Studies

The compound fills a gap in the commercially available MAMC analog space: it is the only readily purchasable N-aryl substituted variant, whereas all previously characterized analogs bear N-alkyl or N-benzyl groups [1]. This makes it a valuable reference standard for medicinal chemistry teams conducting systematic SAR around the 4-aminomethyl position of coumarin-based probes and inhibitors.

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